molecular formula C12H20N2O8 B12320181 (S,S)-N,N'-Ethylenediglutamic acid

(S,S)-N,N'-Ethylenediglutamic acid

Cat. No.: B12320181
M. Wt: 320.30 g/mol
InChI Key: YALOGARCTWURTE-UHFFFAOYSA-N
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Description

(S,S)-N,N’-Ethylenediglutamic acid is a chiral compound with significant importance in various scientific fields. It is a derivative of ethylenediamine and glutamic acid, featuring two glutamic acid moieties attached to an ethylenediamine backbone. This compound is known for its chelating properties and is used in various applications, including environmental remediation and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-N,N’-Ethylenediglutamic acid typically involves the reaction of ethylenediamine with glutamic acid under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at specific sites. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (S,S)-N,N’-Ethylenediglutamic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-pressure reactors are employed to enhance the efficiency of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S,S)-N,N’-Ethylenediglutamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(S,S)-N,N’-Ethylenediglutamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with metal ions and its effect on enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of diagnostic agents.

    Industry: It is used in environmental remediation to chelate heavy metals and in the production of biodegradable polymers.

Mechanism of Action

The mechanism of action of (S,S)-N,N’-Ethylenediglutamic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be removed from solutions or biological systems. This chelation process is facilitated by the presence of multiple functional groups that can coordinate with metal ions, forming strong bonds and stabilizing the complex.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Ethylenediaminedisuccinic acid: Another chelating agent with similar properties but different structural features.

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications but less specificity for certain metal ions.

Uniqueness

(S,S)-N,N’-Ethylenediglutamic acid is unique due to its chiral nature and specific chelating properties. It offers advantages in terms of selectivity and stability of the formed complexes compared to other chelating agents. Its biodegradability and lower environmental impact also make it a preferred choice in certain applications.

Properties

Molecular Formula

C12H20N2O8

Molecular Weight

320.30 g/mol

IUPAC Name

2-[2-(1,3-dicarboxypropylamino)ethylamino]pentanedioic acid

InChI

InChI=1S/C12H20N2O8/c15-9(16)3-1-7(11(19)20)13-5-6-14-8(12(21)22)2-4-10(17)18/h7-8,13-14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)

InChI Key

YALOGARCTWURTE-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NCCNC(CCC(=O)O)C(=O)O

Origin of Product

United States

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